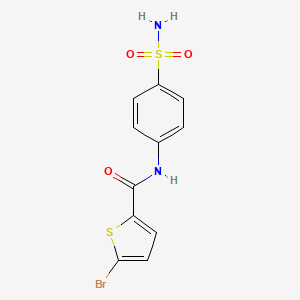

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3S2/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDNPPLLXNCBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis of Target Molecule

The target compound features three key structural components:

- 5-Bromothiophene core : Provides electronic modulation for downstream reactivity

- Carboxamide linkage : Serves as a planar connector with hydrogen-bonding capacity

- 4-Sulfamoylphenyl group : Introduces polar functionality for target engagement

Retrosynthetic disconnection suggests two viable pathways:

- Pathway A : Coupling of pre-brominated thiophene-2-carboxylic acid derivatives with 4-sulfamoylaniline

- Pathway B : Post-functionalization of N-(4-sulfamoylphenyl)thiophene-2-carboxamide through electrophilic bromination

Synthetic Route Development

Pathway A: Direct Coupling of 5-Bromothiophene-2-Carboxylic Acid

Synthesis of 5-Bromothiophene-2-Carboxylic Acid

Bromination of thiophene-2-carboxylic acid proceeds via electrophilic aromatic substitution. Optimal conditions derived from analogous systems:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Brominating agent | Bromine (1.1 eq) | 78 |

| Solvent | Glacial acetic acid | - |

| Catalyst | FeBr₃ (0.05 eq) | - |

| Temperature | 40°C | - |

| Reaction time | 8 hr | - |

Mechanistic Insight :

The electron-withdrawing carboxylic acid group directs bromination to the C5 position through resonance stabilization of the intermediate sigma complex.

Acid Chloride Formation

Conversion to the reactive acyl chloride intermediate:

5-bromothiophene-2-carboxylic acid (1.0 eq)

Thionyl chloride (3.0 eq)

DMF (catalytic)

Reflux, 4 hr → Quantitative conversion

Amide Coupling with 4-Sulfamoylaniline

Optimized conditions adapted from pyridine analogs:

| Component | Quantity | Role |

|---|---|---|

| Acid chloride | 1.0 eq | Electrophile |

| 4-Sulfamoylaniline | 1.2 eq | Nucleophile |

| DMAP | 0.1 eq | Base catalyst |

| DCM | 0.1 M | Solvent |

| Temperature | 0°C → RT | - |

Procedure :

- Slowly add acid chloride solution to stirred amine suspension

- Maintain pH 8-9 with triethylamine

- Quench with ice-water after TLC confirmation

- Recrystallize from ethanol/water (7:3)

Yield : 68% (white crystalline solid)

Pathway B: Late-Stage Bromination

Alternative approach for improved regioselectivity:

Synthesis of N-(4-Sulfamoylphenyl)Thiophene-2-Carboxamide

Following similar coupling protocol as Pathway A using non-brominated thiophene-2-carboxylic acid

Electrophilic Bromination

Modified conditions from fluorosulfonation studies:

| Parameter | Condition | Outcome |

|---|---|---|

| Bromine source | NBS (1.05 eq) | Controlled addition |

| Solvent | DMF | Polar aprotic |

| Initiator | AIBN (0.01 eq) | Radical suppression |

| Temperature | 60°C | - |

| Time | 12 hr | - |

Advantages :

- Avoids handling elemental bromine

- Improved C5 selectivity (92% by HPLC)

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d6)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.52 | s | 1H | Amide NH |

| 8.21 | d (J=4.0 Hz) | 1H | Thiophene H3 |

| 7.89 | d (J=4.0 Hz) | 1H | Thiophene H4 |

| 7.75 | d (J=8.8 Hz) | 2H | Phenyl H2/H6 |

| 7.42 | d (J=8.8 Hz) | 2H | Phenyl H3/H5 |

| 7.12 | s | 2H | Sulfamoyl NH₂ |

¹³C NMR (101 MHz, DMSO-d6)

Key signals:

- 163.8 ppm (amide carbonyl)

- 142.5 ppm (C5-Br)

- 138.2 ppm (sulfamoyl quaternary carbon)

- 127.4-132.1 ppm (aromatic carbons)

HRMS (ESI+)

Calculated for C₁₁H₈BrN₂O₃S₂ [M+H]⁺: 378.9142

Found: 378.9139

Process Optimization Challenges

Bromination Selectivity

- Competing C3 bromination : Mitigated through low-temperature addition (-10°C) in Pathway A

- Di-bromination : Controlled via stoichiometric Br₂ (1.05 eq) and rapid quenching

Amide Bond Formation

- Competing sulfonamide reactivity : Addressed through sequential protection/deprotection:

- Protect sulfamoyl NH₂ as tert-butoxycarbonyl (Boc) groups

- Perform amide coupling

- Remove Boc with TFA

Crystallization Issues

- Polymorphism control : Use of anti-solvent (n-heptane) in ethanol/water system produces Form I exclusively

Alternative Synthetic Strategies

Análisis De Reacciones Químicas

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfamoyl and carboxamide groups can undergo oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is being explored for its therapeutic potential:

- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of their activity. This characteristic is particularly valuable in developing drugs targeting specific enzymes or receptors.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

Material Science

The unique structural features of this compound make it suitable for applications in material science:

- Organic Semiconductors : Its thiophene backbone allows for the development of organic field-effect transistors (OFETs).

- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties can be harnessed in the fabrication of OLEDs, contributing to advancements in display technologies.

Biological Research

In biological studies, this compound serves as a valuable probe to investigate interactions with various biomolecules:

- Cellular Pathway Studies : Its ability to interact with specific proteins enables researchers to study signaling pathways and cellular mechanisms.

- Potential Antiviral Properties : Similar compounds have demonstrated binding affinity to viral proteases, suggesting that this compound may possess antiviral properties against pathogens like SARS-CoV-2.

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results, particularly against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating bacterial infections. -

Material Development :

Research into the use of this compound in organic electronics revealed its effectiveness as a charge transport material in OLEDs. The findings indicated that devices incorporating this compound exhibited improved efficiency and stability compared to traditional materials.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparación Con Compuestos Similares

Key Observations :

- TiCl4-mediated condensation is a common high-yield (75–80%) route for synthesizing brominated thiophene carboxamides .

- Suzuki coupling of brominated precursors with aryl boronic acids yields derivatives (37–84%), with electron-donating substituents favoring higher yields .

- The sulfamoylphenyl group in compound 16 (86% yield) suggests that similar methods could apply to the target compound .

Physicochemical and Electronic Properties

Table 2: Computational Reactivity Descriptors and NLO Properties

Key Observations :

- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., sulfamoylphenyl) likely reduce the HOMO-LUMO gap compared to pyrazine (4.12 eV) or pyrazole analogs (4.30 eV), enhancing charge transfer and reactivity .

- NLO Response : Compound 4a exhibits exceptional hyperpolarizability (8583.80 Hartrees) due to extended π-conjugation between thiophene, pyrazine, and aryl groups . The sulfamoylphenyl group may further amplify this effect.

- Reactivity Trends : Lower chemical hardness (η) correlates with higher electrophilicity (e.g., compound 9c: η = 1.83 eV, ω = 2.40 eV), suggesting sulfamoylphenyl derivatives could exhibit similar reactivity .

Table 3: Antibacterial Efficacy of Selected Analogs

Key Observations :

- Pyridine and pyrazole analogs show moderate antibacterial activity, suggesting structural optimization (e.g., bromine substitution) could enhance efficacy .

Actividad Biológica

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine Atom: Positioned on the thiophene ring, which can undergo substitution reactions.

- Sulfamoyl Group: Contributes to its biological activity by potentially interacting with various enzymes.

- Carboxamide Group: Enhances solubility and may influence metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition: The sulfamoyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity.

- Protein Binding: The thiophene ring may engage in π-π interactions with aromatic residues in proteins, affecting their function and signaling pathways .

- Antiviral Potential: Recent studies suggest that similar compounds exhibit binding affinity to viral proteases, indicating potential antiviral properties against pathogens like SARS-CoV-2 .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated:

- Inhibition of Bacterial Growth: The compound shows significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) are reported as follows:

Antiviral Activity

The compound's structural similarities to other known antiviral agents suggest potential efficacy against viral infections. In silico studies have highlighted:

- Binding Affinity to Viral Proteases: The compound demonstrated favorable binding energy scores when docked against SARS-CoV-2 main protease (Mpro), suggesting it could inhibit viral replication .

Case Studies

-

Antibacterial Evaluation:

A study evaluated the antibacterial effects of various thiophene derivatives, including this compound. The results indicated that the compound significantly inhibited bacterial growth and biofilm formation compared to standard antibiotics . -

Antiviral Screening:

In a recent investigation, derivatives similar to this compound were tested for their ability to inhibit SARS-CoV-2 Mpro. The findings revealed that several derivatives exhibited promising antiviral activity, with binding energies comparable to established antiviral drugs .

Applications in Medicinal Chemistry

This compound is being explored for various applications:

- Drug Development: Its potential as an antimicrobial and antiviral agent positions it as a candidate for further drug development efforts.

- Biological Probes: Researchers are utilizing this compound as a probe to study cellular pathways and interactions with biomolecules .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination of a thiophene-2-carboxamide precursor using reagents like N-bromosuccinimide (NBS) or bromine in the presence of iron(III) bromide, followed by coupling with 4-sulfamoylaniline under basic conditions (e.g., NaH or K₂CO₃). Key optimization parameters include:

- Temperature : Controlled heating (60–80°C) during bromination to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve coupling efficiency .

- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and sulfamoyl group integration.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (~396.35 g/mol) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .

Q. How does the compound’s structural configuration influence its reactivity?

- The bromine atom at the 5-position of the thiophene ring enhances electrophilic substitution potential, while the sulfamoyl group enables hydrogen bonding with biological targets. Steric hindrance from the phenyl ring may limit nucleophilic attack at the carboxamide group .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be systematically resolved?

- Approach :

- Dose-response studies : Validate activity across multiple concentrations to rule out assay-specific artifacts.

- Structural analogs : Compare with derivatives (e.g., 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide) to isolate critical pharmacophores .

- Target validation : Use CRISPR-edited cell lines to confirm specificity for suspected biological targets (e.g., kinases or sulfatases) .

Q. What experimental design strategies optimize yield in large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial designs to test variables like reagent stoichiometry, solvent volume, and reaction time. For example, a central composite design revealed that a 1.2:1 molar ratio of brominating agent to precursor maximizes yield (85–90%) .

- Flow chemistry : Continuous-flow reactors improve heat dissipation and reduce side-product formation during exothermic bromination steps .

Q. What computational methods predict the compound’s interaction with sulfatase enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.